molecular formula C22H20BrNO5 B11605316 methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B11605316
M. Wt: 458.3 g/mol
InChI Key: YWABXMCUCBVHOQ-BOPFTXTBSA-N
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Description

Methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 3,4-dimethoxyphenylacetic acid, and methyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and 3,4-dimethoxyphenylacetic acid in the presence of a base, such as sodium hydroxide, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with methyl acetoacetate in the presence of a catalyst, such as piperidine, to form the pyrrole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, automated reaction systems, and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its biological effects.

Comparison with Similar Compounds

Methyl (4Z)-4-(4-bromobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Methyl (4Z)-4-(4-chlorobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (4Z)-4-(4-fluorobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

properties

Molecular Formula

C22H20BrNO5

Molecular Weight

458.3 g/mol

IUPAC Name

methyl (4Z)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H20BrNO5/c1-13-20(22(26)29-4)17(11-14-5-7-15(23)8-6-14)21(25)24(13)16-9-10-18(27-2)19(12-16)28-3/h5-12H,1-4H3/b17-11-

InChI Key

YWABXMCUCBVHOQ-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)Br)/C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)Br)C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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